molecular formula C22H17NO2 B2814225 9-(2,5-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 533868-11-0

9-(2,5-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2814225
CAS No.: 533868-11-0
M. Wt: 327.383
InChI Key: QZYHDXOMZVHAGE-UHFFFAOYSA-N
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Description

This compound belongs to the azatricyclic diketone family, characterized by a complex tricyclic framework incorporating an aza (nitrogen-containing) ring and two ketone groups. The 2,5-dimethylphenyl substituent at the 9-position introduces steric bulk and electron-donating effects, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

6-(2,5-dimethylphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c1-14-11-12-15(2)20(13-14)23-21(24)18-9-5-3-7-16(18)17-8-4-6-10-19(17)22(23)25/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYHDXOMZVHAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethylphenyl)benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethylbenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylphenyl)benzodbenzazepine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(2,5-Dimethylphenyl)benzodbenzazepine-5,7-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethylphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural differentiators :

  • Core framework : The target compound features a 9-azatricyclo[9.4.0.0²,⁷]pentadecahexaene system, distinct from the 4-azatricyclo[5.2.1.0²,⁶]decene system in 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione () and the 5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecene system in 9-aryl-3,7-dithia-5-azatetracyclo derivatives ().
  • Substituents : The 2,5-dimethylphenyl group contrasts with diphenylmethylene () and methoxy/hydroxyphenyl groups (), affecting solubility and electronic properties.

Key findings :

  • Diphenylmethylene analogs () exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC values: 2–8 µg/mL) and viruses (e.g., VSV EC₅₀: 0.5–5 µM). The diphenyl group likely enhances membrane penetration .
  • Dithia-azatetracyclic derivatives () may leverage sulfur atoms for redox interactions, though biological data are lacking.
Physicochemical Properties
  • Solubility : Diketone groups in the target compound may improve aqueous solubility relative to sulfur-containing analogs ().

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The compound is synthesized via multistep reactions involving spirocyclic intermediates. Key steps include:

  • Diels-Alder reactions to form the tricyclic core (e.g., using maleimide and diphenylfulvene derivatives) .
  • Substitution reactions with benzothiazol-2-ylamine derivatives to introduce the dimethylphenyl moiety .
  • Cyclization under anhydrous conditions to finalize the azatricyclo structure . Characterization involves melting point analysis , elemental analysis , IR spectroscopy (to confirm carbonyl groups at ~1700 cm⁻¹), and UV-Vis spectroscopy (to assess π-conjugation) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups.
  • UV-Vis spectroscopy : Evaluates electronic transitions, particularly in conjugated systems.
  • Elemental analysis : Validates purity and stoichiometry. Advanced labs may use NMR (for structural elucidation) and X-ray crystallography (for absolute configuration determination) .

Q. What preliminary biological assays are used to screen its bioactivity?

Initial screening focuses on antimicrobial activity against:

Category Examples
Gram-positive bacteriaStaphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
Gram-negative bacteriaEscherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
FungiCandida albicans (ATCC 10231)
VirusesYellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV)
Assays measure minimum inhibitory concentration (MIC) and 50% effective concentration (EC₅₀) using cell-based models .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Optimization strategies include:

  • Solvent selection : Anhydrous THF or DMF for moisture-sensitive steps .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature control : Slow heating (60–80°C) to avoid side reactions . Yield improvements are validated via HPLC purity analysis and reproducibility trials .

Q. How do substituents on the benzothiazole ring affect physicochemical properties?

Substituent effects are studied via:

  • Hammett plots to correlate electronic effects with reactivity.
  • LogP measurements to assess lipophilicity changes (e.g., electron-withdrawing groups increase solubility).
  • Thermal stability tests (TGA/DSC) for derivatives with halogens or bulky groups .

Q. How to resolve contradictions between computational and experimental spectral data?

Discrepancies arise from conformational flexibility or solvent effects . Mitigation approaches:

  • DFT calculations with implicit solvent models (e.g., PCM for polar solvents).
  • 2D NMR (COSY, NOESY) to validate spatial arrangements .

Q. What advanced techniques confirm the compound’s mechanism of antiviral action?

Mechanistic studies employ:

  • Time-of-addition assays to identify viral lifecycle inhibition (entry, replication, release).
  • Reverse genetics for Flaviviridae (e.g., BVDV replicons) to pinpoint molecular targets .
  • Surface plasmon resonance (SPR) to measure binding affinity to viral enzymes .

Q. How is the environmental fate of this compound evaluated in long-term studies?

INCHEMBIOL Project methodologies include:

  • Biodegradation assays : OECD 301F for aerobic degradation.
  • Bioaccumulation tests : Using Daphnia magna or fish models.
  • Photolysis studies : Simulated sunlight exposure to track breakdown products .

Data Analysis and Experimental Design

Q. How to design a robust SAR study for derivatives?

  • Variable substituents : Systematic variation of R-groups on the benzothiazole or dimethylphenyl rings.
  • Control groups : Include unsubstituted analogs and commercial inhibitors (e.g., AZT for antiviral comparisons).
  • Multivariate analysis : PCA or clustering to identify key structural drivers of activity .

Q. What statistical methods address variability in bioassay data?

  • Dose-response curves : Fit using four-parameter logistic models (e.g., GraphPad Prism).
  • Outlier detection : Grubbs’ test or ROUT method (Q=1%).
  • Replicate normalization : Use Z-scores or plate-based controls .

Tables

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsYield RangeReference
Core formationMaleimide, diphenylfulvene, 100°C45–60%
Benzothiazole coupling6-R-benzothiazol-2-ylamine, THF, 60°C70–85%
Final cyclizationPyrrolidine, DMF, rt50–65%

Q. Table 2: Bioactivity Data (Example)

OrganismMIC (µg/mL)EC₅₀ (µM)Reference
S. aureus ATCC 2592312.58.2
C. albicans ATCC 1023125.015.7
BVDVN/A2.3

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